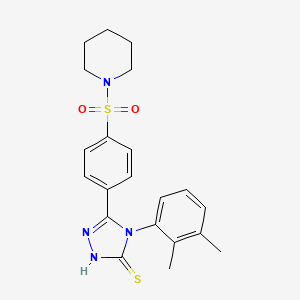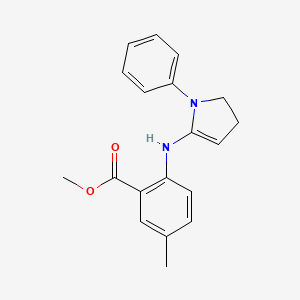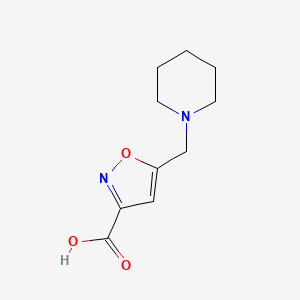
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol This compound features a piperidine ring attached to an isoxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another approach includes the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like alkyl halides or acyl chlorides.
These reactions typically yield products such as substituted isoxazoles, reduced derivatives, and various functionalized compounds .
Scientific Research Applications
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds with a piperidine ring often show comparable pharmacological properties and synthetic routes.
Carboxylic acid derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct properties and applications .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2,(H,13,14) |
InChI Key |
NARCGKIHGJYFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



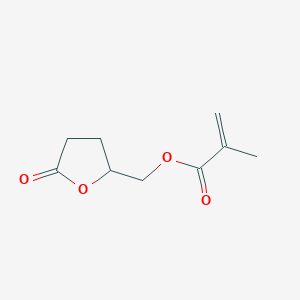
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
amine](/img/structure/B11764582.png)
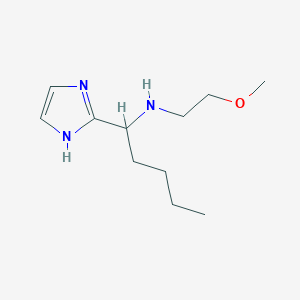
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)

![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
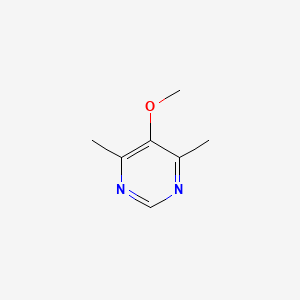
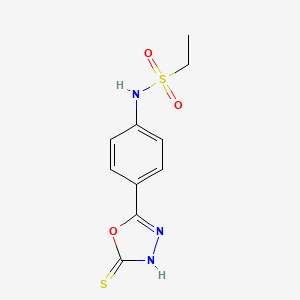
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)

